SID-530

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

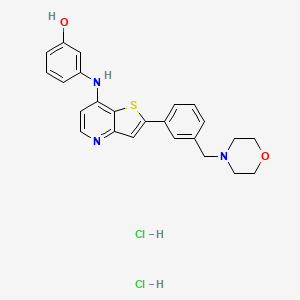

SID-530 is an intravenous formulation containing docetaxel, a semi-synthetic, second-generation taxane derived from a compound found in the European yew tree, Taxus baccata, with potential antineoplastic activity. Taxol analogue SID 530 binds to and stabilizes tubulin, inhibiting microtubule disassembly, which results in cell-cycle arrest at the G2/M phase and cell death.

Aplicaciones Científicas De Investigación

Characterization of Cloud Particle and Aerosol Morphologies

The Small Ice Detector (SID-2) has been utilized to characterize cloud particle and aerosol morphologies in various atmospheric conditions. This includes the study of stratocumulus, altocumulus lenticularis, cirrus, and mixed-phase cumulus clouds. SID-2, a laser scattering device, provides valuable data on cloud particle concentration, size, and shape, especially for particles smaller than the resolutions of typical ice crystal imaging probes. This data is crucial in understanding atmospheric phenomena and has wide-ranging applications in climate research and meteorology (Cotton et al., 2010).

Detection of Early Ice Formation in Clouds

In studies of ice formation in maritime cumulus clouds, the Small Ice Detector-2 HIAPER (SID-2H) has been effective in detecting small ice particles. It's been compared with other probes to validate its performance. The ability of SID-2H to discriminate between different particle shapes and correctly identify water drops in water-dominated clouds is a significant advancement in atmospheric research, particularly in understanding the early stages of ice formation in tropical maritime cumulus clouds (Johnson et al., 2014).

Stable-Isotope Dilution LC–MS for Biomarker Analysis

Stable-isotope dilution (SID) methodology, combined with LC–MS/MS, has become a fundamental technique in biomarker analysis. This approach offers the highest analytical specificity for quantitative determinations of small-molecule and protein biomarkers, playing a critical role in disease identification and exposure biomarker discovery and validation (Ciccimaro & Blair, 2010).

Mass Spectrometry and Protein Quaternary Structure Characterization

Surface-induced dissociation (SID) is a method employed in tandem mass spectrometry for the structural characterization of protein complexes. This technique has seen significant applications in the study of native protein complexes and other protein-ligand interactions, providing insights into the interactions within protein complexes (Stiving et al., 2018).

Data Management Architecture for Scientific Applications

The development of a composable data management architecture, utilizing the Scientific Interface Definition Language (SIDL), facilitates the construction of customized data management systems for various scientific applications. This approach, which has been applied in areas like X-ray crystallography and comparative genomics, is pivotal in managing the growing volumes of data in scientific research (Ma & Bramley, 2005).

Propiedades

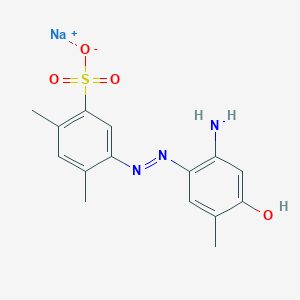

Fórmula molecular |

C20H28N4O6 |

|---|---|

Apariencia |

Solid powder |

Sinónimos |

SID530; SID 530; SID530.; NONE |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-ethyl-3-[4-[(1R,9S)-6-[(3S)-3-methylmorpholin-4-yl]-12-(oxetan-3-yl)-3,5,12-triazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-trien-4-yl]phenyl]urea](/img/structure/B1150082.png)